

# Technical Support Center: Ruthenium-103 Radiochemical Purity

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Ruthenium-103

CAS No.: 13968-53-1

Cat. No.: B1205195

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Ruthenium-103** ( $^{103}\text{Ru}$ ). The focus is on improving and verifying its radiochemical purity for experimental use.

## Troubleshooting Guide

This guide addresses common issues encountered during the purification and handling of **Ruthenium-103**.

**Question: My radiochemical purity is lower than expected after initial separation. What are the common causes and how can I improve it?**

Answer:

Low radiochemical purity of  $^{103}\text{Ru}$  is often due to the presence of other radioisotopes produced during irradiation or to the complex solution chemistry of ruthenium. Common impurities can

include other ruthenium isotopes (like  $^{106}\text{Ru}$ ), and fission products such as  $^{95}\text{Zr}$ ,  $^{95}\text{Nb}$ ,  $^{117\text{m}}\text{Sn}$ , and  $^{125,126}\text{Sb}$ .<sup>[1]</sup> The multiple oxidation states of ruthenium can also complicate purification.<sup>[1]</sup>

Troubleshooting Steps:

- **Identify the Impurities:** Use gamma-ray spectroscopy to identify the specific radionuclidic impurities present in your  $^{103}\text{Ru}$  solution.<sup>[2]</sup>
- **Optimize Anion Exchange Chromatography:** This is a crucial first step to remove cationic impurities.<sup>[1][3][4]</sup> Ensure your column is properly conditioned and that the loading and elution conditions are optimal. Losses of  $^{103}\text{Ru}$  during this step can range from 8-15% due to ruthenium's complex speciation.<sup>[1]</sup>
- **Implement a Secondary Purification Step:** For higher purity, a second column using an extraction chromatographic resin, such as one with diglycolamide (DGA) functional groups, is highly effective at removing remaining contaminants.<sup>[1]</sup> This step can increase radiochemical purity to >99.9%.<sup>[1][3][4]</sup>
- **Control Ruthenium Oxidation State:** The presence of multiple oxidation states of ruthenium can hinder consistent separation.<sup>[1]</sup> Some protocols utilize oxidizing or reducing agents at specific stages to ensure ruthenium is in a single, predictable chemical form for separation.<sup>[2][5]</sup>

## Question: I'm observing unexpected peaks in my gamma spectrum. How do I identify the contaminants?

Answer:

Unexpected peaks in the gamma spectrum indicate the presence of radionuclidic impurities. To identify them, you will need to compare the energies of the unknown peaks with a library of known gamma emissions from radioisotopes.

Common Radionuclidic Impurities in  $^{103}\text{Ru}$  Productions:

| Radionuclide              | Key Gamma Ray Energies (keV) | Half-life  |
|---------------------------|------------------------------|------------|
| $^{106}\text{Ru}$         | 511.8                        | 373.6 days |
| $^{95}\text{Zr}$          | 724.2, 756.7                 | 64.0 days  |
| $^{95}\text{Nb}$          | 765.8                        | 35.0 days  |
| $^{125}\text{Sb}$         | 427.9, 600.6, 635.9          | 2.76 years |
| $^{117\text{m}}\text{Sn}$ | 158.6                        | 13.6 days  |

This table is compiled from publicly available nuclear data.

A high-resolution germanium detector (HPGe) is recommended for accurate identification of these gamma energies.[\[2\]](#)

## Question: My recovery yield of $^{103}\text{Ru}$ is low after purification. What are the potential causes and solutions?

Answer:

Low recovery yield can be frustrating. The primary causes are often related to the complex chemistry of ruthenium and losses during column chromatography.

Potential Causes and Solutions:

- **Ruthenium Speciation:** Ruthenium can exist in various chemical forms and oxidation states in acidic solutions, some of which may not be effectively captured or eluted from your chromatography column.[\[1\]](#)
  - **Solution:** Consider pre-treating your sample to ensure a uniform chemical species before loading it onto the column.
- **Incomplete Elution:** The chosen eluent may not be effectively stripping all the  $^{103}\text{Ru}$  from the column.

- Solution: Ensure you are using a sufficient volume of the correct eluent. For instance, after initial purification on an anion exchange column,  $85 \pm 5\%$  of  $^{103}\text{Ru}$  could be eluted with 30 mL of 10 M  $\text{HNO}_3$ .[\[1\]](#)
- Losses During Washing Steps: Aggressive or extensive washing of the column might prematurely elute some of the  $^{103}\text{Ru}$ .
  - Solution: Analyze the wash fractions with a gamma counter to quantify any  $^{103}\text{Ru}$  loss and adjust your washing protocol if necessary.

## Frequently Asked Questions (FAQs)

Q1: What is a typical radiochemical purity that can be achieved for  $^{103}\text{Ru}$ ?

A two-step separation process involving anion exchange followed by extraction chromatography can achieve a radiochemical purity of greater than 99.9%.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Q2: What are the common methods for producing  $^{103}\text{Ru}$ ?

$^{103}\text{Ru}$  can be produced through several nuclear reactions:

- Fission of uranium.[\[5\]](#)
- Neutron irradiation of enriched  $^{102}\text{Ru}$ .[\[5\]](#)
- Proton-induced fission of thorium targets, which also produces other valuable isotopes like  $^{225}\text{Ac}$ .[\[1\]](#)[\[3\]](#)[\[4\]](#)

Q3: What analytical techniques are used to determine the radiochemical purity of  $^{103}\text{Ru}$ ?

The primary methods include:

- Gamma-ray Spectroscopy: To identify and quantify radionuclidic impurities.[\[2\]](#)
- High-Performance Liquid Chromatography (HPLC): Equipped with a radioactivity detector to separate and quantify different chemical forms of ruthenium.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Thin Layer Chromatography (TLC): A simpler chromatographic method to separate chemical impurities.[\[7\]](#)[\[9\]](#)

Q4: What is the most significant isotopic impurity I should be aware of?

The most common isotopic impurity is Ruthenium-106 ( $^{106}\text{Ru}$ ), which has a much longer half-life (371.8 days) compared to  $^{103}\text{Ru}$  (39.3 days).[\[1\]](#)[\[10\]](#) Its presence is a key quality control parameter.

Q5: How does the chemical form of ruthenium affect purification?

Ruthenium's ability to exist in multiple oxidation states makes its chemistry complex.[\[1\]](#) The specific chemical form (e.g., different chloride complexes) will behave differently during ion exchange or extraction processes. Controlling the chemical species is crucial for a reproducible and effective purification method.

## Experimental Protocols

### Protocol 1: Two-Step Purification of $^{103}\text{Ru}$ from Irradiated Thorium Target

This protocol is based on a method that yields high-purity  $^{103}\text{Ru}$ .[\[1\]](#)

Objective: To achieve >99.9% radiochemical purity of  $^{103}\text{Ru}$ .

Materials:

- Anion exchange resin (e.g., AG 1-X8)
- DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin
- Hydrochloric acid (HCl), various concentrations
- Nitric acid ( $\text{HNO}_3$ ), 10 M
- Chromatography columns

Methodology:

### Step 1: Anion Exchange Chromatography

- Prepare a column with a suitable anion exchange resin.
- Condition the column with 1 M HCl.
- Dissolve the irradiated thorium target material in a suitable acid and adjust the solution to 1 M HCl.
- Load the solution onto the anion exchange column. Cationic impurities like actinides and lanthanides will pass through.
- Wash the column with 1 M HCl to remove residual impurities. This wash may remove some fission products like  $^{95}\text{Nb}$  and  $^{123\text{m}}\text{Te}$ .[\[1\]](#)
- Elute the  $^{103}\text{Ru}$  fraction using 10 M  $\text{HNO}_3$ . At this stage, the radiochemical purity is expected to be around 82%.[\[1\]](#)

### Step 2: DGA Extraction Chromatography

- Collect the  $^{103}\text{Ru}$  fraction from the previous step.
- Evaporate the solution to near dryness and reconstitute it in 10 M HCl.
- Prepare a column with DGA resin and equilibrate it with 10 M HCl.
- Load the reconstituted  $^{103}\text{Ru}$  solution onto the DGA column. Contaminants like  $^{95}\text{Zr}$ ,  $^{95}\text{Nb}$ ,  $^{117\text{m}}\text{Sn}$ , and antimony isotopes will be strongly retained by the resin.[\[1\]](#)
- Collect the eluent, which contains the purified  $^{103}\text{Ru}$ .
- Wash the column with additional 10 M HCl to ensure complete recovery of  $^{103}\text{Ru}$ . The recovery from this DGA column step is typically high (around 98%).[\[1\]](#)

Expected Results:

| Purification Stage   | Radiochemical Purity (%) | Overall Recovery (%) | Key Impurities Removed   |
|----------------------|--------------------------|----------------------|--|
| After Anion Exchange | ~82%                     | 85 ± 5% (elution)    | Actinides,<br>Lanthanides, some<br>fission products  |
| After DGA Column     | >99.9%                   | 83 ± 5% (final)      | <sup>95</sup> Zr, <sup>95</sup> Nb, <sup>117m</sup> Sn,<br><sup>125</sup> , <sup>126</sup> Sb, Pa isotopes |

Data adapted from Mastren et al., 2017.[1]

## Protocol 2: Quality Control using Thin Layer Chromatography (TLC)

Objective: To quickly assess the presence of common chemical impurities.

Materials:

- ITLC strips (e.g., silica gel)
- Developing tank
- Mobile phase (solvent system, e.g., normal saline or an organic solvent like acetone, depending on the species to be separated).[11]

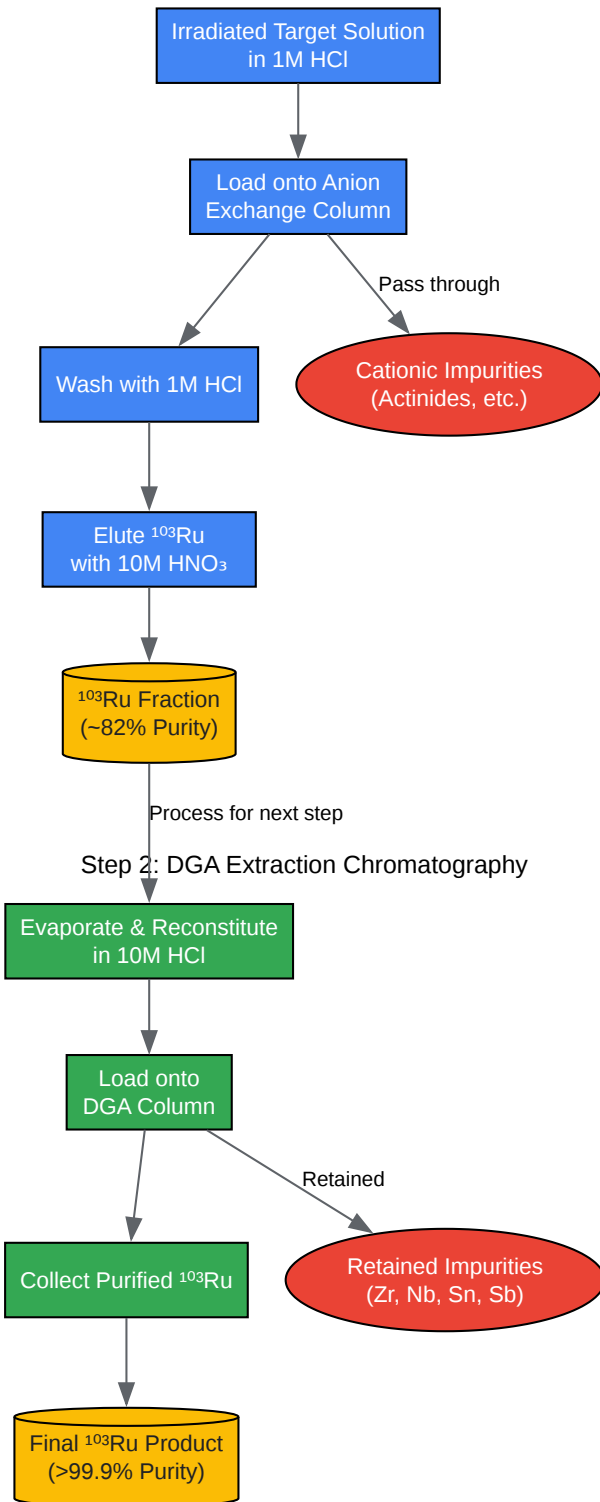
Methodology:

- Mark an origin line with a pencil about 1 cm from the bottom of the TLC strip.
- Carefully spot a small drop of the <sup>103</sup>Ru solution onto the origin line.
- Pour a small amount of the mobile phase into the developing tank. The solvent level must be below the origin line on the strip.
- Place the strip into the tank and allow the solvent to migrate up the strip by capillary action.
- Once the solvent front nears the top, remove the strip and let it dry.

- Cut the strip into sections (e.g., origin and solvent front) and count the radioactivity in each section using a suitable detector (e.g., gamma counter).
- Calculate the percentage of activity for each chemical species based on its position on the chromatogram.

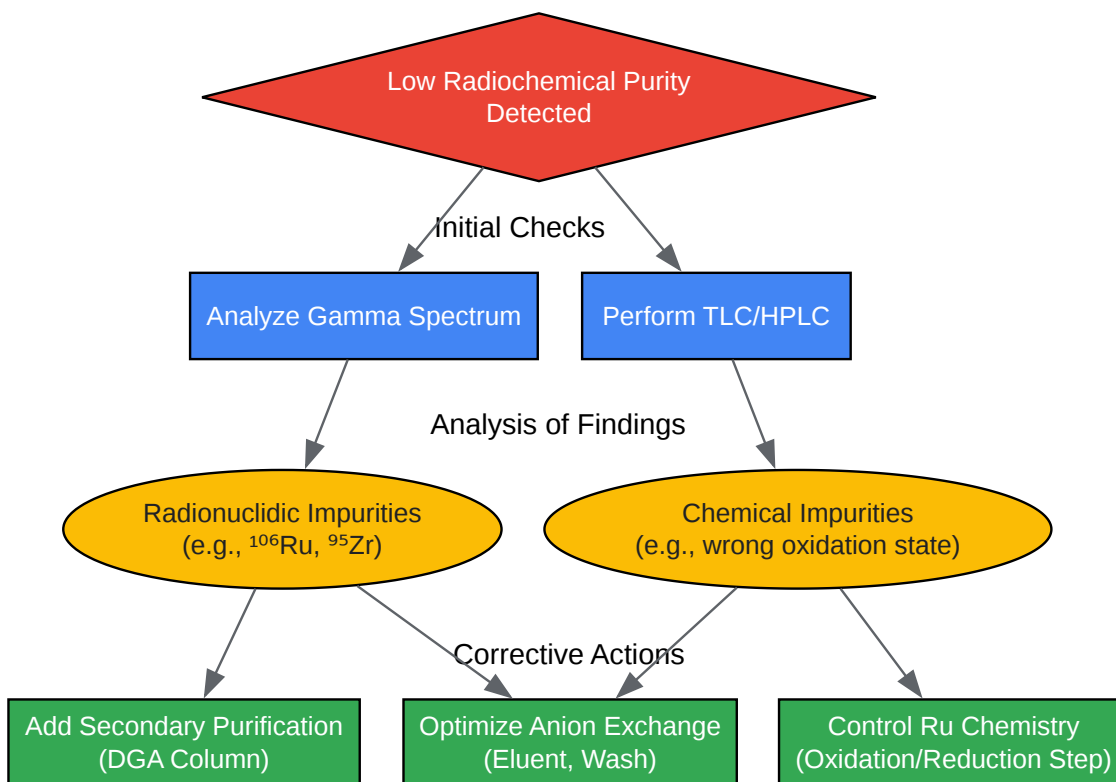
## Visualizations

Step 1: Anion Exchange Chromatography



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Caption: Workflow for the two-step purification of **Ruthenium-103**.



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Caption: Troubleshooting logic for low radiochemical purity of <sup>103</sup>Ru.

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- To cite this document: BenchChem. [Technical Support Center: Ruthenium-103 Radiochemical Purity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205195/docs#technical-support-center-ruthenium-103-radiochemical-purity>]

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Address: 3281 E Guasti Rd

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